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Reductase, iron chelate - 122097-10-3

Reductase, iron chelate

Catalog Number: EVT-1509197
CAS Number: 122097-10-3
Molecular Formula: C54H54Cl6O6
Molecular Weight: 0
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Product Introduction

Overview

Reductase, iron chelate, specifically refers to a group of enzymes known as ferric chelate reductases. These enzymes play a critical role in the reduction of ferric iron (Fe^3+) to ferrous iron (Fe^2+), facilitating iron uptake in plants, particularly those employing strategy I mechanisms. In this context, iron chelate reductases are essential for mobilizing iron from the soil, which is often in a less accessible ferric form. The primary source of information on these enzymes includes various studies on plant physiology and molecular biology.

Source and Classification

Ferric chelate reductases are classified based on their amino acid sequences and functional characteristics. For instance, the Arabidopsis thaliana genome contains eight genes classified into the ferric chelate reductase family, with notable members such as AtFRO2 and AtFRO3 being primarily expressed in roots and involved in iron acquisition and metabolism . Other species, like rice, have been found to possess multiple ferric chelate reductase genes (OsFRO1 and OsFRO2), indicating a conserved evolutionary function across different plant species .

Synthesis Analysis

Methods and Technical Details

The synthesis of ferric chelate reductases involves both genetic expression and enzymatic activity assays. Typically, researchers utilize molecular cloning techniques to express these enzymes in model organisms like yeast. For example, the FRO1 gene from peas was cloned and expressed in yeast cells to confirm its ability to confer ferric chelate reductase activity . This method allows for the investigation of enzyme functionality under controlled conditions.

Additionally, various analytical methods such as real-time polymerase chain reaction (PCR) are employed to quantify gene expression levels under different iron availability conditions. This approach has revealed that expression is often upregulated in response to iron deficiency, highlighting the enzyme's role in adaptive responses to nutrient availability .

Molecular Structure Analysis

Structure and Data

Ferric chelate reductases typically exhibit a transmembrane domain that anchors them to the plasma membrane of root cells. The structure includes conserved motifs characteristic of oxidoreductases, which are crucial for their catalytic function. For instance, structural studies have shown that OsFRO1 contains all necessary predicted motifs for a functional enzyme, confirming its role in reducing Fe^3+ to Fe^2+ .

Data from crystallography and molecular modeling studies can provide insights into the active site configurations and substrate interactions, which are essential for understanding how these enzymes operate at a molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction catalyzed by ferric chelate reductases can be summarized as follows:

Fe3++2eFe2+\text{Fe}^{3+}+2\text{e}^-\rightarrow \text{Fe}^{2+}

This reduction process is facilitated by the enzyme's active site, which donates electrons derived from cellular metabolic processes. The reaction occurs in conjunction with proton excretion that acidifies the rhizosphere, enhancing Fe^3+ solubility . Additionally, the reduced ferrous iron is subsequently transported into root cells via specific transporters such as iron-regulated transporter 1.

Mechanism of Action

Process and Data

The mechanism of action for ferric chelate reductases involves several steps:

  1. Proton Excretion: The enzyme facilitates proton excretion into the rhizosphere, lowering pH.
  2. Reduction Reaction: Ferric iron is reduced to ferrous iron at the membrane interface.
  3. Transport: The ferrous ion is then transported across the membrane into root cells via specific transporters.

Studies indicate that this process is tightly regulated by the plant's nutritional status, with increased activity observed under iron-deficient conditions . Data from various experiments demonstrate that mutations affecting this regulatory mechanism can lead to impaired iron uptake.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ferric chelate reductases are typically glycoproteins with varying molecular weights depending on the species. They exhibit optimal activity at specific pH levels (generally acidic) due to their role in soil chemistry. Their stability can be influenced by environmental factors such as temperature and ionic strength of surrounding solutions.

Chemical properties include their ability to interact with various substrates and inhibitors, which can be characterized using spectrophotometric assays that measure changes in absorbance related to enzymatic activity .

Applications

Scientific Uses

Ferric chelate reductases have significant applications in agricultural science, particularly concerning soil health and plant nutrition. They are vital for developing strategies to combat iron chlorosis in crops, which affects growth due to insufficient iron availability. Understanding these enzymes can lead to improved fertilization techniques using synthetic chelates that enhance iron bioavailability in soils .

Furthermore, research into these enzymes contributes to broader ecological studies regarding nutrient cycling and plant adaptation strategies under varying environmental conditions. Enhanced knowledge about ferric chelate reductases can also inform genetic engineering efforts aimed at improving crop resilience against nutrient deficiencies.

Structural Biology of Iron Chelate Reductases

Tertiary and Quaternary Structure in Prokaryotic Systems

Flavin-Binding Domains in Bacterial Reductases

Bacterial ferric reductases utilize flavin cofactors to enable electron transfer for Fe³⁺ reduction. In E. coli, the flavin reductase Fre exemplifies a soluble NAD(P)H:flavin oxidoreductase. Fre reduces free FAD or riboflavin, generating reduced flavins that subsequently reduce ferric iron intracellularly. Structurally, Fre forms a dimer with each subunit containing a sandwich domain and an excursion domain, creating a hydrophobic core that facilitates flavin binding. The isoalloxazine ring of FMN forms hydrogen bonds with residues 167–169, conferring substrate specificity [1] [5] [8].

Paracoccus denitrificans employs two distinct enzymes, FerA and FerB. FerA binds oxidized flavins (FMN/FAD) and features a well-defined crystalline structure with two protein subunits, three α-helices, and ten β-sheets. This architecture positions the flavin-binding site adjacent to the NADPH-binding domain, optimizing electron transfer to ferric siderophores [1] [8].

Table 1: Structural Features of Key Prokaryotic Ferric Chelate Reductases

OrganismEnzymeStructural FeaturesCofactorsReduction Activity
E. coliFreDimeric, hydrophobic core, FMN-specific bindingFAD, FMN, NADPHNonspecific reduction of Fe³⁺-siderophores
P. denitrificansFerATwo subunits, 3 α-helices, 10 β-sheetsFMN, FAD, NADPHBinds oxidized flavins
A. fulgidusFeRThermally stable, F'-helix insertionsFAD, FMN, NAD(P)HReduction of synthetic Fe³⁺ complexes

Archaeal Ferric Reductase (FeR) in Archaeoglobus fulgidus

Archaeal ferric reductases exhibit unique adaptations for extreme environments. Archaeoglobus fulgidus FeR belongs to the NAD(P)H:flavin oxidoreductase family but functions as a thermostable enzyme. It reduces synthetic ferric complexes (e.g., Fe(III)-citrate) using tightly bound FAD or FMN. Structural analysis reveals insertions in the F'- and G'-helices, which stabilize the enzyme at high temperatures and facilitate interactions with the cytoplasmic membrane. Unlike bacterial Fre, FeR’s substrate access channels are optimized for extracellular Fe³⁺ reduction, reflecting archaeal metabolic constraints [1] [8].

Eukaryotic Membrane-Bound Reductases

Yeast Ferric Reductases

Yeast employ both soluble and membrane-bound ferric reductases. Soluble enzymes are rare in fungi, but Saccharomyces cerevisiae expresses membrane-bound Fre1p, which utilizes heme b cofactors and cytochrome b₅ reductase-like domains. Fre1p spans the membrane and transfers electrons from intracellular NADPH to extracellular Fe³⁺ via FAD and heme b. This process involves:

  • Electron Transport: NADPH → FAD → heme b → Fe³⁺.
  • Iron Handling: Reduced Fe²⁺ is reoxidized by ferroxidases (e.g., Fet3p) and imported via high-affinity transporters [1] [8].

Pathogenic yeast like Cryptococcus neoformans upregulate similar reductases during infection, highlighting their role in virulence through iron acquisition [1].

Plant Root Epidermal Cell Reductases

Arabidopsis FRO2 (Ferric Reduction Oxidase 2) is a transmembrane flavocytochrome essential for iron uptake from soils. Its structure includes:

  • Transmembrane Helices: 8–10 helices anchoring the enzyme in the plasma membrane.
  • Redox Cofactor Domains: NADPH-, FAD-, and heme-binding domains aligned to shuttle electrons extracellularly.

FRO2 activity increases under iron deficiency and is regulated by shoot-derived signals communicating systemic iron status. Genetic studies show fro2 mutants fail to reduce Fe³⁺, leading to chlorosis. Additionally, FRO2 localizes to root epidermal transfer cells, which develop labyrinth-like wall ingrowths to amplify the membrane surface for iron reduction [1] [2] [4].

Table 2: Eukaryotic Membrane-Bound Ferric Chelate Reductases

**Organism/SystemEnzymeStructural MotifsCofactorsRegulation Mechanism
S. cerevisiaeFre1pCytochrome b₅ reductase domainsHeme b, FAD, NADPHTranscriptional (iron deficiency)
A. thalianaFRO28–10 transmembrane helices, flavocytochromeFAD, heme, NADPHShoot-derived signals, iron availability

Comparative Analysis of Soluble vs. Membrane-Bound Enzymes

Structural and functional divergences between soluble and membrane-bound iron chelate reductases arise from their subcellular localization and physiological roles:

  • Structural Adaptations:
  • Soluble Reductases (e.g., E. coli Fre): Lack transmembrane domains; β-sheets and A-propionate groups extend toward the distal heme site. This facilitates cytoplasmic reduction of siderophores [1] [5].
  • Membrane-Bound Reductases (e.g., FRO2): Feature hydrophobic helices and shifted β-domains toward the proximal heme site. This repositions substrate channels toward the membrane for direct Fe³⁺ access [3] [7].

  • Functional Implications:

  • Soluble enzymes primarily reduce intracellular or periplasmic Fe³⁺-siderophores.
  • Membrane-bound systems (e.g., in plants and yeast) reduce extracellular Fe³⁺, linking reduction to ferrous iron transporters like IRT1 in plants [1] [4] [8].

Table 3: Structural and Functional Comparison of Iron Chelate Reductases

FeatureSoluble ReductasesMembrane-Bound Reductases
LocalizationCytoplasmic/periplasmicPlasma membrane
Substrate AccessCytoplasmic channelsMembrane-embedded channels
Cofactor DependenceFree flavins (FMN/FAD)Heme b, tightly bound FAD
Primary RoleSiderophore iron reduction in cytoplasmEnvironmental iron acquisition
Structural ShiftA-propionate toward distal hemeβ-domain toward proximal heme
  • Evolutionary Context:Soluble reductases dominate in prokaryotes, while eukaryotes favor membrane-bound systems due to compartmentalized iron uptake. The β-domain shift in membrane enzymes likely evolved to open substrate channels into lipid bilayers, permitting direct reduction of environmental iron [3] [7].

Properties

CAS Number

122097-10-3

Product Name

Reductase, iron chelate

Molecular Formula

C54H54Cl6O6

Synonyms

Reductase, iron chelate

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